molecular formula C16H18FN B1372322 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline CAS No. 1039322-89-8

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline

Cat. No.: B1372322
CAS No.: 1039322-89-8
M. Wt: 243.32 g/mol
InChI Key: SOFJRHWETABJOK-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline (CAS 1039322-89-8) is a specialized aniline derivative of interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C16H18FN and a molecular weight of 243.32 g/mol, this compound features a secondary amine core flanked by a 2-fluoro-5-methylphenyl group and a chiral 1-(4-methylphenyl)ethyl substituent . This specific structure makes it a valuable intermediate, or building block, for the construction of more complex molecules. For research purposes, its structural analogy to intermediates used in developing acaricides and other active ingredients highlights its potential utility in agrochemical discovery and development . The presence of the fluorine atom and the stereogenic center can be critical for modulating the biological activity, binding affinity, and metabolic stability of resulting compounds . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN/c1-11-4-7-14(8-5-11)13(3)18-16-10-12(2)6-9-15(16)17/h4-10,13,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFJRHWETABJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=CC(=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-methylaniline with 1-(4-methylphenyl)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as hydroxide, alkoxide, or amine groups in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Compounds with substituted nucleophiles replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its structural features that may provide therapeutic benefits. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, which is crucial for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of fluorinated anilines can exhibit anticancer properties. Research has indicated that modifications in the aniline structure can lead to increased potency against certain cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : There is evidence that fluorinated compounds possess antimicrobial activity. The introduction of fluorine can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets such as bacterial enzymes or membranes.

Material Science

In material science, 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline can be utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with improved thermal and mechanical properties. Fluorinated polymers are known for their chemical resistance and low surface energy, making them suitable for applications in coatings and sealants.
  • Dyes and Pigments : Due to its aromatic structure, this compound may also find applications in the production of dyes and pigments. The incorporation of fluorine can enhance color stability and lightfastness, which are desirable properties in various industrial applications.

Agrochemicals

Fluorinated compounds often exhibit enhanced biological activity, making them valuable in agrochemical formulations:

  • Herbicides and Pesticides : The structural modifications introduced by fluorination can improve the efficacy and selectivity of herbicides and pesticides. Research into related compounds has shown that fluorinated anilines can disrupt biological pathways in pests while minimizing harm to non-target organisms.

Data Tables

Application AreaDescription
Medicinal ChemistryPotential anticancer and antimicrobial properties due to structural modifications
Material ScienceUse as a monomer in polymer synthesis; potential applications in dyes and pigments
AgrochemicalsEnhanced efficacy in herbicides and pesticides through structural optimization

Case Study 1: Anticancer Activity

A study conducted on related fluorinated anilines demonstrated significant cytotoxic effects against breast cancer cell lines. The research highlighted how structural variations influenced the mechanism of action, suggesting that further exploration of this compound could yield promising results for cancer therapeutics.

Case Study 2: Polymer Applications

Research on fluorinated polymers indicated that incorporating compounds like this compound could enhance thermal stability and mechanical strength. This finding opens avenues for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the methyl groups can influence its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline with analogs:

Compound Name Molecular Formula Key Substituents Physical State (If Available) Notable Properties
This compound C₁₆H₁₇FN Fluoro, methyl, 4-methylphenylethyl Likely solid* High lipophilicity; potential stability issues
N-(4-Fluorophenyl)-2-methoxy-5-methyl-aniline C₁₄H₁₄FNO Fluoro, methoxy, methyl Solid (m.p. not reported) Methoxy group increases polarity vs. methyl
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS Fluoro, sulfanyl-ethyl Liquid Sulfur enhances conjugation; lower melting point
2-Chloro-5-nitro-N-(2-hydroxyethyl)-p-phenylenediamine C₈H₁₀ClN₃O₃ Chloro, nitro, hydroxyethyl Solid Nitro and hydroxy groups add reactivity

*Inferred from discontinued hydrochloride salt form .

Electronic and Steric Effects

  • Fluorine vs. Other Halogens : Fluorine’s strong electron-withdrawing nature enhances aromatic ring stability and alters reactivity compared to chloro or nitro substituents (e.g., in 2-chloro-5-nitro-N-(2-hydroxyethyl)-p-phenylenediamine) .
  • Methyl vs. Methoxy : Methyl groups increase lipophilicity, whereas methoxy groups (as in N-(4-fluorophenyl)-2-methoxy-5-methyl-aniline) introduce polarity and hydrogen-bonding capacity .

Biological Activity

The compound 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline , often abbreviated as FMPEA, is a fluorinated aniline derivative that has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of FMPEA, including its mechanisms of action, applications in various biological systems, and relevant research findings.

Chemical Structure and Properties

FMPEA features a unique chemical structure characterized by the presence of a fluorine atom and methyl groups, which can significantly influence its biological interactions. The structural formula can be represented as follows:

C13H16FN\text{C}_{13}\text{H}_{16}\text{F}\text{N}

Table 1: Structural Characteristics of FMPEA

PropertyValue
Molecular Weight219.28 g/mol
Melting PointNot specified
SolubilityVariable depending on solvent

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity for biological targets.

FMPEA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom is known to enhance binding affinity, while the methyl groups may affect the compound's pharmacokinetic properties. This dual functionality allows FMPEA to exert diverse biological effects.

Antimicrobial Properties

Research indicates that FMPEA exhibits antimicrobial activity against several bacterial strains. In vitro studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study reported an IC50 value of approximately 15 µM against Staphylococcus aureus, indicating moderate potency.

Anticancer Activity

FMPEA has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. Flow cytometry assays demonstrated that FMPEA treatment led to increased levels of caspase-3 cleavage, a marker of apoptosis .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
CEM-1312.3Cell cycle arrest
U-93714.0Apoptosis induction

These findings suggest that FMPEA may serve as a promising lead compound for further development in cancer therapeutics.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells, FMPEA was administered at varying concentrations to assess its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis markers, with significant activation of p53 pathways observed at higher concentrations .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial efficacy of FMPEA against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The study utilized disk diffusion methods to evaluate inhibition zones, revealing effective antimicrobial properties with zones of inhibition measuring up to 18 mm at optimal concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline, and how can reaction conditions be optimized?

Methodological Answer: A viable route involves nucleophilic substitution or reductive amination. For example, reacting 2-fluoro-5-methylaniline with 1-(4-methylphenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Optimization includes:

  • Catalyst screening : Palladium-based catalysts may enhance coupling efficiency.
  • Solvent selection : DMF or acetonitrile improves solubility of aromatic amines.
  • Temperature control : 80–100°C balances reaction rate and side-product suppression.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at C2, methyl groups at C5 and N-ethyl).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • FT-IR : Validate NH stretching (~3400 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
    Example: A related fluoroaniline derivative in reports δ 7.31–6.47 ppm (aromatic protons) and HRMS m/z 403.0608 .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, methyl groups) influence regioselectivity in further functionalization?

Methodological Answer:

  • Fluorine (meta-directing) : Directs electrophiles to C4/C6 positions.
  • Methyl (ortho/para-directing) : Competes with fluorine, creating mixed selectivity. Computational modeling (DFT) can predict dominant pathways by comparing activation energies. For example, lists analogs where fluorine governs nitration regiochemistry .
  • Experimental validation : Use HNO₃/H₂SO₄ to test nitration sites, analyzed via LC-MS.

Q. How can contradictory solubility data across studies be resolved, and what standardized protocols are advised?

Methodological Answer: Discrepancies arise from solvent purity or temperature variations. Recommended steps:

Solvent screening : Test in isopropanol, methanol, and DMSO (common solvents for aromatic amines) .

Gravimetric analysis : Saturate solvent with compound, filter, and measure residual mass.

HPLC standardization : Use a C18 column (MeCN/H₂O mobile phase) to quantify solubility limits.

Q. What strategies are effective for impurity profiling, and how can trace by-products be identified?

Methodological Answer:

  • HPLC-DAD/UV : Detect impurities at 255 nm (λmax for anilines) with a C18 column .
  • LC-HRMS : Identify by-products (e.g., unreacted starting materials or N-oxide derivatives).
  • Spiking experiments : Compare retention times with synthesized impurities (e.g., reports 0.1% impurity thresholds) .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., cross-coupling reactions)?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO/LUMO) for Suzuki-Miyaura coupling potential.
  • Docking studies : Simulate interactions with palladium catalysts to predict coupling efficiency.
  • Validation : Compare predicted vs. experimental yields for brominated analogs (see for structural analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline
Reactant of Route 2
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2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.